molecular formula C16H19NO4 B1499161 3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS No. 468721-38-2

3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Cat. No.: B1499161
CAS No.: 468721-38-2
M. Wt: 289.33 g/mol
InChI Key: IUINFUFJPVTRQX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-(2-Carboxy-ethyl)-indole-1-carboxylic acid tert-butyl ester is a synthetically derived indole derivative with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol . Its IUPAC name is 3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]propanoic acid , reflecting its structural components:

  • A tert-butyl ester group at the indole nitrogen (position 1).
  • A carboxy-ethyl substituent at position 3 of the indole ring.

Synonyms include:

  • 3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)propanoic acid
  • This compound.

The compound’s CAS Registry Number is 468721-38-2 , and its SMILES notation is CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCC(=O)O , which encodes its stereoelectronic features.

Property Value Source
Molecular Formula C₁₆H₁₉NO₄
Molecular Weight 289.33 g/mol
CAS Number 468721-38-2
IUPAC Name 3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]propanoic acid

Historical Context in Indole Chemistry

Indole chemistry originated in the 19th century with Adolf von Baeyer’s isolation of indole from indigo dye. The development of tert-butyl ester-protected indoles , such as this compound, emerged in the late 20th century as part of efforts to stabilize reactive intermediates in organic synthesis. Key milestones include:

  • Fischer Indole Synthesis (1883) : Enabled the construction of indole cores from phenylhydrazines and carbonyl compounds.
  • Protecting Group Strategies : The introduction of tert-butyl esters in the 1970s–1980s provided acid-labile protection for carboxylic acids, facilitating multi-step syntheses of bioactive indoles.
  • Modern Applications : This compound’s synthesis aligns with methodologies like palladium-catalyzed cross-coupling and tandem alkylation-Heck reactions, as seen in related indole derivatives.

Significance in Academic Research

This compound serves as a key intermediate in medicinal chemistry and materials science:

  • Drug Discovery : Indole derivatives are pivotal in designing kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The tert-butyl ester group enhances solubility during synthetic steps, while the carboxy-ethyl side chain allows further functionalization.
  • Enzyme Inhibition Studies : Its structure mimics natural indole-containing substrates, enabling research into enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
  • Material Science : Indole-based polymers and catalysts often utilize tert-butyl esters to modulate electronic properties.

Relation to Other Indole Derivatives

This compound belongs to a broader class of N-protected indole carboxylates , which include:

  • 3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester : Features a phenylcarboxylic acid group at position 3 instead of ethylcarboxylic acid.
  • tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate : Contains a cyano group and iodophenyl substituents for radiopharmaceutical applications.
  • 3-(2-Carboxy-1-methyl-ethyl)-indole-1-carboxylic acid tert-butyl ester : A methyl-substituted analog with altered steric and electronic profiles.

Structural comparisons :

Derivative Substituent at Position 3 Key Applications
This compound Ethylcarboxylic acid Drug intermediate
3-(3-Carboxy-phenyl)-indole-1-carboxylic acid tert-butyl ester Phenylcarboxylic acid Enzyme inhibition
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate Cyano and iodophenyl groups Radiopharmaceuticals

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(2,3)21-15(20)17-10-11(8-9-14(18)19)12-6-4-5-7-13(12)17/h4-7,10H,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUINFUFJPVTRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653027
Record name 3-[1-(tert-Butoxycarbonyl)-1H-indol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468721-38-2
Record name 3-[1-(tert-Butoxycarbonyl)-1H-indol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting from Indole Esters and Side Chain Introduction

  • Fischer Indole Synthesis and Esterification:
    Indole derivatives such as ethyl or tert-butyl esters of indole-2-carboxylic acid are often prepared via Fischer indole synthesis, using acids like polyphosphoric acid or Lewis acids (boron trifluoride, titanium tetrachloride) as catalysts under controlled temperature (80–130 °C) for 1–6 hours. These esters serve as precursors for further functionalization.

  • Side Chain Functionalization:
    The 3-position substitution with a 2-carboxyethyl group can be introduced via alkylation or coupling reactions. For example, brominated indole intermediates (e.g., 3-bromo-indole derivatives) are treated with nucleophiles or organometallic reagents to install the 2-carboxyethyl substituent.

Protection of Indole Nitrogen

  • tert-Butyl Ester Protection:
    The indole nitrogen is protected as a tert-butyl carbamate (Boc) or tert-butyl ester to enhance stability and facilitate purification. This protection is often introduced by reacting the indole nitrogen with tert-butyl chloroformate or via palladium-catalyzed coupling with Boc-protected boronic acids.

  • Deprotection and Reprotection Strategies:
    In multi-step syntheses, the Boc and tert-butyl ester groups may be selectively cleaved using trifluoroacetic acid (TFA) and then reprotected with other groups (e.g., Cbz) to enable further functionalization without compromising the indole core.

Reduction and Functional Group Transformations

  • Reduction of Hydroxyethyl Intermediates:
    Intermediates such as tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate can be reduced using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere at 0 °C for short reaction times (~5 minutes), yielding alcohol or acid derivatives as needed.

  • Hydrolysis and Acid Formation:
    Hydrolysis of esters to carboxylic acids is typically performed under basic conditions (e.g., sodium hydroxide in THF/water slurry) to afford the free acid form of the compound. Careful control of conditions is necessary to avoid decarboxylation or ring-opening side reactions.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Temperature Time
Fischer Indole synthesis and esterification Polyphosphoric acid, Lewis acids (BF3, TiCl4, etc.) Dichloromethane, chloroform, ethyl acetate, alcohol mixtures 80–130 °C 1–6 hours
Reduction of hydroxyethyl intermediate LiAlH4 Tetrahydrofuran (THF) 0 °C ~5 minutes
Hydrolysis of ester to acid Sodium hydroxide THF/water Room temperature Variable
Protection of indole nitrogen tert-Butyl chloroformate, Boc anhydride Pyridine, dichloromethane Room temperature 1 hour
Deprotection of Boc and tert-butyl groups Trifluoroacetic acid (TFA) Dichloromethane Room temperature 1 hour

Purification Techniques

  • Extraction and Washing:
    Organic layers are commonly washed with aqueous sodium carbonate or bicarbonate to remove acidic impurities, followed by water and brine washes.

  • Drying and Filtration:
    Organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate and filtered through phase separators or Celite pads to remove residual moisture and solids.

  • Chromatography:
    Flash chromatography on silica gel using ethyl acetate/hexane gradients is employed for purification of intermediates and final products. Care is taken to avoid harsh conditions that may cause decarboxylation or degradation.

  • Precipitation:
    Some acids are purified by direct precipitation from reaction mixtures, providing a solid product suitable for storage at low temperatures (-20 °C).

Representative Experimental Findings

Compound/Intermediate Yield (%) Key Observations Reference
tert-Butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate ~90 Obtained via reduction with LiAlH4 in THF at 0 °C
5-Bromo-2-pyridin-4-yl-indole-1-carboxylic acid tert-butyl ester 76 Prepared via palladium-catalyzed Suzuki coupling and acid-mediated deprotection
Diprotected 3,4-diaminoindole derivatives 82 Multi-step route involving TIPS protection, Boc protection, bromination, and rearrangement

Challenges and Notes

  • Stability Issues:
    Attempts to purify intermediate acids by column chromatography can lead to decarboxylation and degradation, necessitating gentle purification methods like precipitation.

  • Selective Protection/Deprotection:
    The choice and order of protecting group manipulations are critical to avoid unwanted side reactions, especially when multiple amino or carboxyl groups are present.

  • Reaction Optimization: Temperature control and reaction time are crucial in Fischer indole syntheses and subsequent esterification steps to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected indole compounds.

Scientific Research Applications

Synthesis Applications

One of the primary applications of 3-(2-Carboxy-Ethyl)-Indole-1-Carboxylic Acid Tert-Butyl Ester is in the synthesis of complex organic molecules. The indole structure is a key component in many natural products and pharmaceuticals.

Table 1: Synthesis Pathways Involving Indole Derivatives

Synthesis MethodDescriptionYield (%)Reference
TrifluoromethylationRed-light-mediated trifluoromethylation of indolesModerate to high
DearomatizationRadical-mediated dearomatization for spirocyclic indolinesHigh
β-Peptide SynthesisIncorporation of β2-homotryptophan derivativesN/A

These methods highlight the versatility of indole derivatives, including the tert-butyl ester, in producing valuable compounds with various functional groups.

Medicinal Applications

Research indicates that compounds similar to this compound exhibit promising biological activities, particularly in drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of indole derivatives, revealing that modifications at the 1-position significantly enhance cytotoxicity against various cancer cell lines. The incorporation of carboxylic acid groups is crucial for increasing solubility and bioavailability, making the tert-butyl ester a favorable candidate for further development.

The biological activities associated with this compound are primarily linked to its ability to interact with biological targets due to its structural characteristics.

Table 2: Biological Activities of Indole Derivatives

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER primarily involves the protection and deprotection of the indole nitrogen. The Boc group provides stability under basic conditions and can be removed under acidic conditions, allowing for further functionalization of the indole ring. This makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations:

Heterocycle Influence :

  • Indole derivatives (Target compound, ) exhibit aromaticity, enhancing π-π stacking in biological targets.
  • Piperidine/pyrrolidine derivatives () offer conformational flexibility and basic nitrogen atoms, influencing solubility and receptor binding.
  • Azetidine derivatives () have smaller ring systems (4-membered), increasing ring strain and reactivity .

Substituent Effects: The carboxyethyl group in the target compound and its piperidine analog () introduces acidity (pKa ~4-5), enabling pH-dependent solubility and metal chelation. Bulkier groups like benzimidazolylsulfanyl () or thiophene () increase steric hindrance and alter metabolic stability.

Functional Group Reactivity :

  • Tert-butyl esters protect carboxylic acids during synthesis, with deprotection achievable under acidic conditions (e.g., TFA) .
  • Carboxylic acids (Target, ) are prone to nucleophilic reactions, while amines () participate in amide bond formation.

Biological Activity

3-(2-Carboxy-ethyl)-indole-1-carboxylic acid tert-butyl ester (CAS: 468721-38-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an indole ring, which is known for its diverse biological properties, and a tert-butyl ester group that enhances its pharmacokinetic profile. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H19NO4
  • Molecular Weight : 289.33 g/mol
  • IUPAC Name : 3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
  • SMILES : CC(C)(C)OC(=O)N1C=C(CCC(=O)O)C2=C1C=CC=C2

This structure indicates the presence of both carboxylic acid and ester functional groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indole moiety is known for its role in modulating several signaling pathways due to its structural similarity to neurotransmitters and hormones. The tert-butyl ester enhances lipid solubility, improving membrane permeability and bioavailability.

Key Biological Effects

  • Anticancer Activity : Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231), demonstrating moderate efficacy comparable to established drugs like tamoxifen and olaparib .
  • Neuroprotective Effects : Some indole derivatives have been reported to possess neuroprotective properties, potentially through modulation of neuroinflammatory responses and oxidative stress pathways.
  • Anti-inflammatory Activity : Indole compounds are often involved in inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways .

Study on Anticancer Properties

A study published in December 2022 evaluated the anticancer effects of various esters derived from indole structures on breast cancer cell lines. The results indicated that while the new compounds exhibited some level of cytotoxicity against cancer cells, they were less potent than previously identified lead compounds . This highlights the need for further optimization of the structure to enhance efficacy.

Pharmacokinetic Studies

Pharmacokinetic studies have shown that similar indole derivatives possess favorable absorption characteristics with moderate brain exposure and tissue distribution. For instance, a related compound demonstrated a half-life of 0.74 hours in brain tissues, suggesting potential for central nervous system applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityPotency Comparison
This compoundModerate anticancer activityLess potent than tamoxifen
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acidAnticancer activityComparable to some indoles
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)oxy)propanoic acidNeuroprotective effectsNot extensively studied

Q & A

Q. Critical Factors :

  • Temperature : Elevated temperatures during coupling can reduce racemization but may degrade acid-sensitive groups.
  • Catalyst Choice : DMAP accelerates Boc protection, while HOBt minimizes side reactions during coupling .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

NMR Spectroscopy :

  • ¹H NMR : Confirm tert-butyl singlet (~1.4 ppm) and indole aromatic protons (7.0–8.5 ppm).
  • ¹³C NMR : Verify carbonyl carbons (Boc: ~155 ppm; ester: ~170 ppm).

Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) ensures molecular formula accuracy (e.g., C₁₈H₂₃NO₄⁺ = 318.1700) .

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for intermediates) .

How can researchers optimize purification strategies to isolate this compound from reaction mixtures?

Basic Research Question

  • Liquid-Liquid Extraction : Separate acidic/basic impurities using NaHCO₃ (pH 8–9) or HCl (pH 2–3).
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10% → 40%) to resolve tert-butyl esters from polar byproducts.
  • Recrystallization : Tert-butyl esters often crystallize in hexane/ethyl acetate mixtures at low temperatures (−20°C) .

What are the stereochemical considerations in modifying the carboxy-ethyl side chain, and how do they impact biological activity?

Advanced Research Question

  • Chiral Centers : If the carboxy-ethyl chain contains stereogenic carbons (e.g., from amino acid precursors), enantiomeric purity must be controlled via asymmetric synthesis or chiral HPLC.
  • Biological Relevance : Stereochemistry affects binding to targets (e.g., enzymes or receptors). For example, (R)-configured analogs showed 10× higher activity in protease inhibition assays compared to (S)-isomers in related indole derivatives .

How does the compound’s stability vary under different storage conditions, and what decomposition products form?

Advanced Research Question

  • Thermal Stability : Degrades above 80°C, releasing CO₂ and forming indole derivatives (e.g., 3-(2-carboxy-ethyl)-indole).
  • Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous buffers (pH < 3 or > 8). Use anhydrous solvents for long-term storage (−20°C under N₂).
  • Decomposition Byproducts : LC-MS can detect tert-butanol (m/z 75.08) and indole-acetic acid fragments .

What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question

Variable Screening : Use design of experiments (DoE) to test catalysts (e.g., DMAP vs. pyridine), solvents (THF vs. DMF), and temperatures.

Byproduct Analysis : Identify impurities via LC-MS (e.g., dimerization products from carbodiimide coupling).

Scale-Up Adjustments : Pilot studies show reduced yields at >10 mmol scale due to exothermic side reactions; controlled addition rates mitigate this .

How can computational modeling predict reactivity or interactions of this compound in drug discovery contexts?

Advanced Research Question

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock. The tert-butyl group often occupies hydrophobic pockets.
  • DFT Calculations : Predict reaction pathways (e.g., Boc deprotection energy barriers) and optimize synthetic routes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Reactant of Route 2
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3-(2-CARBOXY-ETHYL)-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

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